PF-4708671

Catalog No.
S548978
CAS No.
1255517-76-0
M.F
C19H21F3N6
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-4708671

CAS Number

1255517-76-0

Product Name

PF-4708671

IUPAC Name

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C19H21F3N6

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26)

InChI Key

FBLPQCAQRNSVHB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water

Synonyms

PF4708671; PF-4708671; PF 4708671.

Canonical SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

The exact mass of the compound 2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole is 390.17798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-4708671 is a first-in-class, cell-permeable inhibitor specifically targeting p70 ribosomal S6 kinase 1 (S6K1). In procurement and assay design, it serves as the definitive chemical probe for isolating S6K1-dependent processes from the broader mTOR signaling network. The compound demonstrates a highly potent baseline affinity for full-length S6K1 (Ki = 20 nM, IC50 = 160 nM) and exhibits robust processability when formulated in anhydrous organic solvents [1]. By providing a precise pharmacological intervention point downstream of mTORC1, PF-4708671 allows researchers to bypass the pleiotropic effects of traditional upstream inhibitors, making it an essential reagent for advanced metabolic, oncological, and neurobiological studies [2].

Substituting PF-4708671 with classic upstream mTORC1 inhibitors, such as rapamycin, fundamentally alters the experimental system and compromises data integrity. Rapamycin blocks mTORC1 globally, suppressing not only S6K1 but also parallel translational regulators like 4E-BP1 and the autophagy kinase ULK1 [1]. Furthermore, chronic rapamycin exposure induces severe feedback inhibition of Akt, leading to systemic insulin resistance and glucose intolerance in in vivo models [2]. Generic substitution with broad-spectrum AGC kinase inhibitors also fails due to cross-reactivity with highly homologous targets like S6K2, RSK, and MSK. Procurement of PF-4708671 is therefore mandatory for laboratories requiring isolated S6K1 suppression without triggering the confounding metabolic feedback loops or off-target kinase inhibition inherent to legacy substitutes [1].

Isoform-Specific Selectivity: S6K1 vs. S6K2

PF-4708671 demonstrates exceptional selectivity for the S6K1 isoform over its closely related counterpart, S6K2. In cell-free kinase assays utilizing purified active enzymes, PF-4708671 inhibited S6K1 with an IC50 of 160 nM, while only weakly inhibiting S6K2 with an IC50 of 65 μM[1]. This ~400-fold quantitative differentiation ensures that researchers can selectively ablate S6K1 activity without inadvertently suppressing S6K2-mediated pathways.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data160 nM (S6K1)
Comparator Or Baseline65 μM (S6K2)
Quantified Difference~400-fold greater selectivity for S6K1
ConditionsCell-free kinase assay (30 min at 30 °C) using purified active GST-S6K1 and GST-S6K2

Essential for procurement in studies aiming to dissect the distinct, non-overlapping cellular roles of the S6K1 and S6K2 isoforms without relying on genetic knockouts.

Metabolic Pathway Isolation: PF-4708671 vs. Rapamycin

Unlike rapamycin, which universally suppresses mTORC1 and induces metabolic dysfunction, PF-4708671 isolates the S6K1 pathway and preserves upstream signaling. In high-fat-fed obese mice, 7-day treatment with rapamycin induced glucose intolerance and inhibited Akt phosphorylation. Conversely, treatment with PF-4708671 improved glucose tolerance and actively increased Akt phosphorylation in both liver and muscle tissues [1].

Evidence DimensionIn vivo metabolic signaling (Akt phosphorylation)
Target Compound DataIncreased Akt phosphorylation and improved glucose tolerance
Comparator Or BaselineRapamycin (Inhibited Akt phosphorylation and induced glucose intolerance)
Quantified DifferenceOpposite metabolic phenotypes regarding insulin sensitivity and Akt feedback
Conditions7-day in vivo treatment in high-fat (HF)-fed obese mice

Dictates the selection of PF-4708671 over rapamycin for metabolic researchers who must avoid artificial induction of insulin resistance during mTOR pathway mapping.

AGC Kinase Panel Specificity: S6K1 vs. RSK/MSK

To prevent off-target confounding in complex cellular assays, PF-4708671 exhibits strong quantitative differentiation against other AGC kinase family members. While S6K1 is inhibited at an IC50 of 160 nM, the compound inhibits RSK1 (IC50 = 4.7 μM) and RSK2 (IC50 = 9.2 μM) over 20-fold less potently, and MSK1 (IC50 = 0.95 μM) approximately 6-fold less potently[1]. At a working concentration of 10 μM, PF-4708671 completely ablates S6 protein phosphorylation without inhibiting RSK-mediated GSK3α/β or MSK-mediated CREB phosphorylation [1].

Evidence DimensionOff-target AGC Kinase Inhibition (IC50)
Target Compound Data160 nM (S6K1)
Comparator Or Baseline4.7 μM (RSK1), 9.2 μM (RSK2), 0.95 μM (MSK1)
Quantified Difference>20-fold selectivity over RSK1/2 and ~6-fold over MSK1
ConditionsIn vitro kinase profiling and cellular phosphorylation assays

Guarantees that downstream phosphorylation readouts are exclusively S6K1-driven, preventing false-positive data in broad kinase signaling studies.

Formulation Reliability and Solvent Compatibility

The processability of PF-4708671 is highly dependent on solvent purity. The compound achieves stable solubility of ≥20 mg/mL to ≥37.8 mg/mL in pure, anhydrous DMSO, but is practically insoluble in water . Furthermore, moisture-contaminated DMSO significantly reduces its solubility, leading to precipitation . For in vivo applications, a master stock must be prepared in anhydrous DMSO before sequential addition of co-solvents (e.g., PEG300, Tween 80, and ddH2O) to ensure a clear, reproducible dosing solution .

Evidence DimensionMaster stock solubility and stability
Target Compound Data≥20 mg/mL in fresh, anhydrous DMSO
Comparator Or BaselinePrecipitation or reduced solubility in moisture-contaminated DMSO or aqueous buffers
Quantified DifferenceAbsolute requirement for anhydrous conditions to maintain ≥20 mg/mL solubility
ConditionsLaboratory stock preparation and sequential in vivo formulation

Forces procurement teams to simultaneously source high-purity anhydrous DMSO and establishes strict handling protocols to ensure reproducible in vivo dosing.

Dissection of Metabolic Disease and Insulin Resistance Pathways

Because PF-4708671 relieves the negative feedback loop on Akt signaling without the pleiotropic effects of mTORC1 inhibition, it is the optimal chemical probe for studying diet-induced obesity and type 2 diabetes models. Researchers procure this compound to map S6K1-specific contributions to glucose homeostasis and hepatic gluconeogenesis [1].

Precision Oncology and mTOR Pathway Mapping

In cancer research, mTOR hyperactivation is a critical driver of tumor growth. PF-4708671 is utilized to isolate the S6K1-dependent axis of tumor proliferation from the 4E-BP1 translational axis. This allows for the evaluation of S6K1 as a standalone therapeutic target in malignancies where the 17q23 chromosomal region is amplified[2].

CNS Injury and Axon Regeneration Models

S6K1 acts as a negative regulator of axon regeneration. By selectively inhibiting S6K1 with PF-4708671, researchers can induce PI3K signaling and stimulate both mTORC1 and mTORC2 activities in primary neurons. This makes the compound highly valuable for in vivo spinal cord injury models aiming to promote neurite outgrowth [3].

Isoform-Specific Biochemical Assay Development

Due to its >400-fold selectivity for S6K1 over S6K2, PF-4708671 is procured as a benchmark reference standard in high-throughput kinase screening panels. It enables assay developers to validate the specificity of novel AGC kinase inhibitors and establish reliable baselines for S6K1-targeted drug discovery programs [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

390.17797918 Da

Monoisotopic Mass

390.17797918 Da

Heavy Atom Count

28

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-4708671

Dates

Last modified: 08-15-2023
1: Leontieva OV, Demidenko ZN, Blagosklonny MV. S6K in geroconversion. Cell Cycle. 2013 Oct 15;12(20):3249-52. doi: 10.4161/cc.26248. Epub 2013 Sep 9. PubMed PMID: 24036549.
2: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
3: Parker WE, Orlova KA, Parker WH, Birnbaum JF, Krymskaya VP, Goncharov DA, Baybis M, Helfferich J, Okochi K, Strauss KA, Crino PB. Rapamycin prevents seizures after depletion of STRADA in a rare neurodevelopmental disorder. Sci Transl Med. 2013 Apr 24;5(182):182ra53. doi: 10.1126/scitranslmed.3005271. PubMed PMID: 23616120; PubMed Central PMCID: PMC3720125.
4: Rajan MR, Fagerholm S, Jönsson C, Kjølhede P, Turkina MV, Strålfors P. Phosphorylation of IRS1 at serine 307 in response to insulin in human adipocytes is not likely to be catalyzed by p70 ribosomal S6 kinase. PLoS One. 2013;8(4):e59725. doi: 10.1371/journal.pone.0059725. Epub 2013 Apr 2. PubMed PMID: 23565163; PubMed Central PMCID: PMC3614923.
5: Choi HN, Jin HO, Kim JH, Hong SE, Kim HA, Kim EK, Lee JK, Park IC, Noh WC. Inhibition of S6K1 enhances glucose deprivation-induced cell death via downregulation of anti-apoptotic proteins in MCF-7 breast cancer cells. Biochem Biophys Res Commun. 2013 Mar 1;432(1):123-8. doi: 10.1016/j.bbrc.2013.01.074. Epub 2013 Jan 29. PubMed PMID: 23376066.
6: Di R, Wu X, Chang Z, Zhao X, Feng Q, Lu S, Luan Q, Hemmings BA, Li X, Yang Z. S6K inhibition renders cardiac protection against myocardial infarction through PDK1 phosphorylation of Akt. Biochem J. 2012 Jan 1;441(1):199-207. doi: 10.1042/BJ20110033. PubMed PMID: 21906027.
7: Rosner M, Schipany K, Hengstschläger M. p70 S6K1 nuclear localization depends on its mTOR-mediated phosphorylation at T389, but not on its kinase activity towards S6. Amino Acids. 2012 Jun;42(6):2251-6. doi: 10.1007/s00726-011-0965-4. Epub 2011 Jun 28. PubMed PMID: 21710263.
8: Bilanges B, Vanhaesebroeck B. A new tool to dissect the function of p70 S6 kinase. Biochem J. 2010 Oct 15;431(2):e1-3. doi: 10.1042/BJ20101445. PubMed PMID: 20874709.
9: Pearce LR, Alton GR, Richter DT, Kath JC, Lingardo L, Chapman J, Hwang C, Alessi DR. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochem J. 2010 Oct 15;431(2):245-55. doi: 10.1042/BJ20101024. PubMed PMID: 20704563.

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